molecular formula C15H11F3O2 B1334447 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 667437-45-8

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No.: B1334447
CAS No.: 667437-45-8
M. Wt: 280.24 g/mol
InChI Key: UKDJEFILNNPTJG-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is an organic compound with the molecular formula C15H11F3O2. It is characterized by the presence of a trifluoromethyl group attached to a benzyl ether, which is further connected to a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with 2-hydroxybenzaldehyde under specific conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the etherification reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is largely dependent on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is unique due to the combination of the trifluoromethyl group and the benzyl ether linkage, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-6-3-4-11(8-13)10-20-14-7-2-1-5-12(14)9-19/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDJEFILNNPTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397494
Record name 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-45-8
Record name 2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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